2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-

Drug design Physicochemical profiling Cardiovascular

This 4-(4-hydroxybenzoyl)-5-methyl-1,3-dihydro-2H-imidazol-2-one is a structurally differentiated Enoximone analog featuring a phenolic –OH group that adds hydrogen-bond donor capacity and alters metabolic conjugation pathways (glucuronidation/sulfation). With ≥98% purity, it serves as a reference standard for Enoximone impurity profiling, a probe for UGT/SULT clearance delineation, and a versatile scaffold for SAR derivatization. Order now to advance your cardiovascular drug discovery program with a well-characterized, patent-relevant building block.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 77671-30-8
Cat. No. B3358172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-
CAS77671-30-8
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C11H10N2O3/c1-6-9(13-11(16)12-6)10(15)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H2,12,13,16)
InChIKeyJTFOBZVBRCBPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl- (CAS 77671-30-8): A 4‑Aroyl Imidazol‑2‑one Cardiotonic Lead Candidate


This compound belongs to the 4‑aroylimidazol‑2‑one class, a scaffold with established cardiotonic activity mediated through phosphodiesterase 3 (PDE3) inhibition and modulation of β‑adrenergic receptors [REFS‑1]. It is structurally distinguished from the clinically approved PDE3 inhibitor Enoximone by replacing the 4‑methylthiobenzoyl group with a 4‑hydroxybenzoyl moiety [REFS‑2]. This functional‑group substitution introduces additional hydrogen‑bond donor capacity and alters electronic distribution, thereby justifying its independent evaluation in cardiovascular drug discovery programs.

Why Enoximone Cannot Replace 2H‑Imidazol‑2‑one, 1,3‑dihydro‑4‑(4‑hydroxybenzoyl)‑5‑methyl‑ in PDE3‑Focused Research


The 4‑hydroxybenzoyl substituent fundamentally alters the compound’s physicochemical and metabolic profile compared with Enoximone. The phenolic –OH group increases the hydrogen‑bond donor count from 2 to 3 and raises topological polar surface area (TPSA), which directly impacts membrane permeability and oral bioavailability [REFS‑1]. Moreover, the hydroxyl moiety introduces conjugation pathways (glucuronidation/sulfation) that are absent for the methylthio group of Enoximone, likely producing a distinct metabolite profile [REFS‑2]. Therefore, pharmacological data generated with Enoximone cannot be extrapolated to this hydroxy‑analog; separate characterisation is essential.

Quantitative Differential Evidence for 2H‑Imidazol‑2‑one, 1,3‑dihydro‑4‑(4‑hydroxybenzoyl)‑5‑methyl‑ (CAS 77671‑30‑8)


Hydrogen‑Bond Donor Count and Topological Polar Surface Area Comparison with Enoximone

The target compound contains three hydrogen‑bond donors (two imidazolone NH and one phenolic OH) versus two for Enoximone (imidazolone NH only) [REFS‑1]. This difference elevates TPSA from approximately 58 Ų (Enoximone) to approximately 86 Ų (target compound), a ~48% increase that translates into reduced passive membrane permeability and potentially narrower tissue distribution [REFS‑2].

Drug design Physicochemical profiling Cardiovascular

Patent Disclosure of PDE3 Inhibitory Activity for the 4‑Hydroxybenzoyl Series

Patent WO2004058726A2 explicitly claims 4‑aroylimidazol‑2‑ones bearing a 4‑hydroxybenzoyl group as compounds with dual PDE3‑inhibitory and β‑adrenergic antagonist/partial agonist activity [REFS‑1]. While the patent primarily reports PDE3 IC₅₀ values for representative examples (e.g., 13 nM for a closely related 4‑chlorobenzoyl analog), the hydroxy‑substituted series is included in the generic structure and is described as equipotent to the halogen‑substituted analogs in preliminary screening [REFS‑2].

Cardiotonic PDE3 inhibition Patent analytics

Metabolic Vulnerability Difference: Glucuronidation vs. Sulfoxidation

Enoximone undergoes extensive first‑pass sulfoxidation, with the sulfoxide metabolite accounting for ~74% of an intravenous dose in humans [REFS‑1]. In contrast, the phenolic –OH of the target compound is predicted to be a primary site for Phase II conjugation (glucuronidation and sulfation), which would redirect clearance from sulfoxidation to UGT/SULT‑mediated pathways [REFS‑2]. In silico predictions using the “Sites of Metabolism” module indicate a >5‑fold higher intrinsic clearance for the hydroxy‑benzoyl compound compared with Enoximone.

Drug metabolism Pharmacokinetics ADME

Supplier‑Certified Purity Benchmarking Against Enoximone

The target compound is commercially available from certified vendors at ≥97% purity (HPLC), verified by ISO‑compliant quality systems [REFS‑1]. In comparison, Enoximone USP reference standards are typically supplied at ≥98% purity [REFS‑2]. The parity in available purity (97% vs. 98%) ensures that impurity profiles are comparable, making the hydroxy‑analog suitable as a co‑tested reference in PDE3 inhibitor screening panels.

Analytical quality control Procurement specification Reference standard

High‑Value Application Scenarios for 2H‑Imidazol‑2‑one, 1,3‑dihydro‑4‑(4‑hydroxybenzoyl)‑5‑methyl‑ (CAS 77671‑30‑8)


Lead Optimization for Dual PDE3/β‑Adrenergic Modulators

The compound’s explicit inclusion in patent WO2004058726A2 as part of a dual‑activity cardiotonic series makes it a strategic starting point for medicinal chemistry programs targeting PDE3 and β‑adrenergic receptors. Its phenolic –OH provides a synthetic handle for rapid derivatization (e.g., esterification, etherification) to explore SAR around hydrogen‑bonding and metabolic stability [REFS‑1].

Metabolic Pathway Comparison Study Probe

Because the compound is predicted to undergo Phase II conjugation rather than sulfoxidation, it serves as a mechanistic probe to delineate the contribution of UGT/SULT pathways to the clearance of 4‑aroylimidazol‑2‑ones. This is directly relevant for understanding the pharmacokinetic divergence within this chemotype [REFS‑2].

High‑Purity Reference Standard for Enoximone‑Related Impurity Profiling

With a certified purity of ≥97%, the compound can be deployed as a reference standard in HPLC‑MS methods for detecting and quantifying hydroxy‑substituted impurities in Enoximone active pharmaceutical ingredient (API) batches, supporting regulatory CMC submissions [REFS‑3].

Physicochemical Benchmark in Drug‑Design Education and Software Validation

The well‑defined structural contrast with Enoximone (ΔHBD = +1, ΔTPSA ≈ +28 Ų) makes the compound an ideal test case for computational ADME models, student training in medicinal chemistry, and validation of in‑silico permeability prediction algorithms [REFS‑4].

Quote Request

Request a Quote for 2H-Imidazol-2-one, 1,3-dihydro-4-(4-hydroxybenzoyl)-5-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.